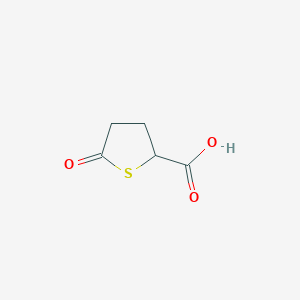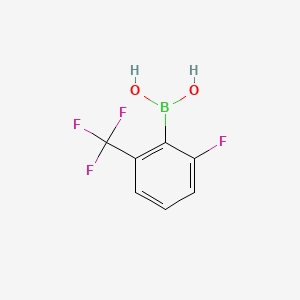
2-Fluoro-6-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
2-Fluoro-6-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the empirical formula C7H5BF4O2 . It has a molecular weight of 207.92 and is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group, a trifluoromethyl group, and a fluorine atom . The compound has a density of 1.4±0.1 g/cm3 .Chemical Reactions Analysis
Boronic acids, including 2-Fluoro-6-(trifluoromethyl)phenylboronic acid, are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
2-Fluoro-6-(trifluoromethyl)phenylboronic acid has a boiling point of 267.3±50.0 °C at 760 mmHg . It has a vapor pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 53.4±3.0 kJ/mol . The compound is solid at room temperature .Applications De Recherche Scientifique
Catalyst in Organic Synthesis
2-Fluoro-6-(trifluoromethyl)phenylboronic acid and related compounds have been explored as catalysts in organic synthesis. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for the dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Application in Organic Fluorination
Compounds similar to 2-Fluoro-6-(trifluoromethyl)phenylboronic acid are utilized in organic fluorination processes. For instance, research has demonstrated the application of these compounds in the concurrent fluoro-trifluoromethylation of arylacetylenes (Zhang, Wan, & Bie, 2017).
Radiopharmaceutical Synthesis
In radiopharmaceutical research, compounds like 2-Fluoro-6-(trifluoromethyl)phenylboronic acid are employed for synthesizing radiotracers. For example, an arylboronic ester was used in the electrophilic fluorination process to produce 6-[(18)F]fluoro-L-DOPA, a radiotracer (Stenhagen et al., 2013).
Synthesis of Intermediate Compounds
These boronic acids have been employed in synthesizing intermediate compounds for various applications, such as in the manufacture of pharmaceuticals. For instance, a practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for flurbiprofen, was developed using a related boronic acid (Qiu, Gu, Zhang, & Xu, 2009).
Surface Chemistry Studies
In surface chemistry, derivatives of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid are used to study adsorption mechanisms. Spectroscopic studies have been conducted to understand the influence of substituents on the adsorption of phenylboronic acids (Piergies et al., 2013).
Protective Groups in Organic Transformations
Certain derivatives serve as protective groups in organic transformations. For example, 2,6-Bis(trifluoromethyl)phenylboronic esters are used as effective protective groups for diols, with their deprotection being facilitated by protodeboronation (Urata, Nojima, Makino, & Shimada, 2019).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, may cause respiratory irritation, and can cause skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-5-3-1-2-4(7(10,11)12)6(5)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBRJTKFAYXKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584266 | |
| Record name | [2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)phenylboronic acid | |
CAS RN |
313545-34-5 | |
| Record name | B-[2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



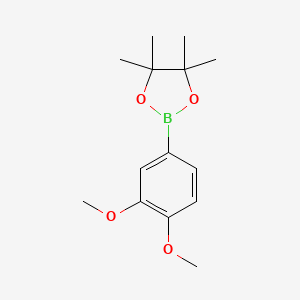
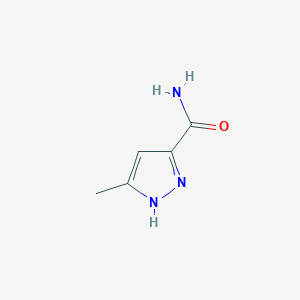
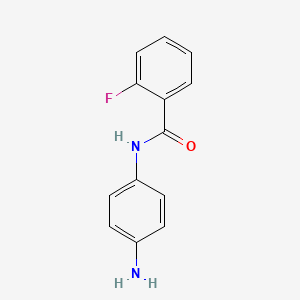
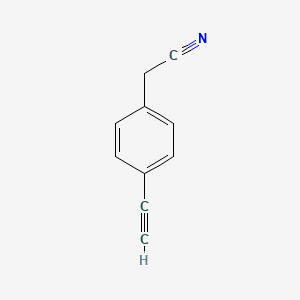
![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)

![Methyl [4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)
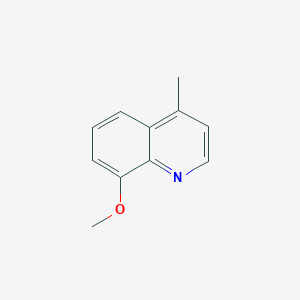
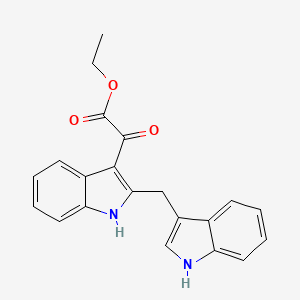
![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)
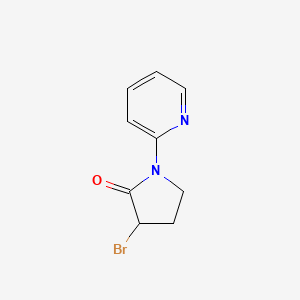
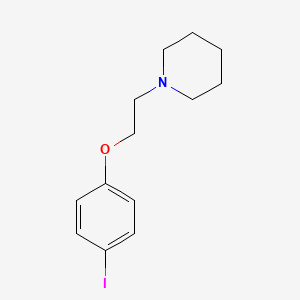
![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)
